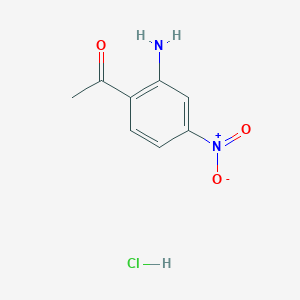

![molecular formula C9H9BO2S2 B11885633 (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid CAS No. 918412-93-8](/img/structure/B11885633.png)

(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido (5’-metil-[2,2’-bitiofeno]-5-il)borónico es un compuesto organoborónico que presenta un grupo funcional ácido borónico unido a una estructura de bitiofeno. Este compuesto es de gran interés en química orgánica debido a sus posibles aplicaciones en diversos campos, como la ciencia de los materiales, la química medicinal y la catálisis. La presencia del grupo ácido borónico le permite participar en una variedad de reacciones químicas, lo que lo convierte en un bloque de construcción versátil para la síntesis de moléculas más complejas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido (5’-metil-[2,2’-bitiofeno]-5-il)borónico generalmente implica la boronilación de un precursor de bitiofeno. Un método común es la reacción de acoplamiento cruzado de Suzuki-Miyaura, que implica la reacción de un bitiofeno halogenado con un derivado de ácido borónico en presencia de un catalizador de paladio y una base. Las condiciones de reacción a menudo incluyen el uso de solventes como tolueno o etanol y temperaturas que van desde la temperatura ambiente hasta los 100 °C .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para el ácido (5’-metil-[2,2’-bitiofeno]-5-il)borónico no están ampliamente documentados, los principios generales de la síntesis de ácido borónico a gran escala se pueden aplicar. Estos métodos generalmente implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Las técnicas como la síntesis de flujo continuo y el uso de catalizadores reciclables se emplean a menudo en entornos industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (5’-metil-[2,2’-bitiofeno]-5-il)borónico puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo ácido borónico se puede oxidar para formar ésteres borónicos o boratos.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido borónico en un borano u otras formas reducidas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como carbonato de potasio o hidróxido de sodio, y solventes como tolueno, etanol o agua. Las condiciones de reacción varían según la reacción específica, pero a menudo implican temperaturas que van desde la temperatura ambiente hasta los 100 °C y tiempos de reacción de unas pocas horas a toda la noche .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen del tipo de reacción específico. Por ejemplo, la reacción de acoplamiento cruzado de Suzuki-Miyaura generalmente produce compuestos biarílicos, mientras que las reacciones de oxidación pueden producir ésteres borónicos o boratos .

Aplicaciones Científicas De Investigación

El ácido (5’-metil-[2,2’-bitiofeno]-5-il)borónico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en la formación de enlaces carbono-carbono a través de reacciones de acoplamiento cruzado.

Biología: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other functional groups.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de fármacos que contienen boro que pueden inhibir enzimas o proteínas específicas.

Mecanismo De Acción

El mecanismo de acción del ácido (5’-metil-[2,2’-bitiofeno]-5-il)borónico depende en gran medida de su capacidad para formar enlaces covalentes reversibles con varios grupos funcionales. Esta propiedad le permite interactuar con objetivos moleculares como enzimas, proteínas y otras biomoléculas. En química medicinal, el grupo ácido borónico puede inhibir enzimas formando un enlace covalente con la serina del sitio activo u otros residuos nucleofílicos, bloqueando así la actividad de la enzima .

Comparación Con Compuestos Similares

Compuestos similares

Ácido fenilborónico: Similar en estructura pero con un grupo fenilo en lugar de un bitiofeno.

Ácido tiofeno-2-borónico: Contiene un solo anillo de tiofeno en lugar de un bitiofeno.

Ácido (2,2’-bitiofeno)-5-borónico: Estructura similar pero sin el grupo metilo.

Singularidad

El ácido (5’-metil-[2,2’-bitiofeno]-5-il)borónico es único debido a la presencia de la estructura de bitiofeno y el grupo ácido borónico. Esta combinación confiere propiedades electrónicas y reactividad únicas, lo que lo hace particularmente útil en la síntesis de moléculas orgánicas complejas y materiales avanzados .

Propiedades

Número CAS |

918412-93-8 |

|---|---|

Fórmula molecular |

C9H9BO2S2 |

Peso molecular |

224.1 g/mol |

Nombre IUPAC |

[5-(5-methylthiophen-2-yl)thiophen-2-yl]boronic acid |

InChI |

InChI=1S/C9H9BO2S2/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5,11-12H,1H3 |

Clave InChI |

GLQUQEDKFYJNDI-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC=C(S1)C2=CC=C(S2)C)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)

![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)

![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)

![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)